(1S,5S)-5-Methyl-2-oxocyclohexyl acetate
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Overview
Description
(1S,5S)-5-Methyl-2-oxocyclohexyl acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound is characterized by its cyclohexyl ring structure with a methyl group and an acetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 reaction .
Industrial Production Methods
In industrial settings, the production of esters like this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-5-Methyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
(1S,5S)-5-Methyl-2-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved in its metabolism include hydrolysis, oxidation, and conjugation reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexyl acetate: Similar structure but lacks the oxo group.
Cyclohexyl acetate: Similar structure but lacks the methyl group.
Cyclohexanone: Similar structure but lacks the acetate group.
Uniqueness
(1S,5S)-5-Methyl-2-oxocyclohexyl acetate is unique due to its specific stereochemistry and the presence of both a methyl group and an acetate functional group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
61592-65-2 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[(1S,5S)-5-methyl-2-oxocyclohexyl] acetate |
InChI |
InChI=1S/C9H14O3/c1-6-3-4-8(11)9(5-6)12-7(2)10/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |
InChI Key |
YIZGZUQIYLXENV-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)[C@H](C1)OC(=O)C |
Canonical SMILES |
CC1CCC(=O)C(C1)OC(=O)C |
Origin of Product |
United States |
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